(Z)-9-Octadecenyl hydrogen maleate
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Overview
Description
(Z)-9-Octadecenyl hydrogen maleate is an organic compound that belongs to the class of maleate esters. It is derived from maleic acid and (Z)-9-octadecenol, commonly known as oleyl alcohol. This compound is characterized by the presence of a maleate group and a long aliphatic chain, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-9-Octadecenyl hydrogen maleate typically involves the esterification of maleic acid with (Z)-9-octadecenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or xylene
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and higher yields. The process involves:
Continuous feeding: of reactants into the reactor
Efficient mixing: and heat transfer
Catalyst recovery: and reuse
Chemical Reactions Analysis
Types of Reactions
(Z)-9-Octadecenyl hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form epoxides or hydroxyl derivatives.
Reduction: The maleate group can be reduced to succinate.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide.
Major Products
Epoxides: and from oxidation.
Succinate esters: from reduction.
Substituted esters: from nucleophilic substitution.
Scientific Research Applications
(Z)-9-Octadecenyl hydrogen maleate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and plasticizers.
Mechanism of Action
The mechanism of action of (Z)-9-Octadecenyl hydrogen maleate involves its interaction with biological membranes. The long aliphatic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The maleate group can also participate in biochemical reactions, potentially inhibiting enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Oleyl succinate
- Oleyl fumarate
- Stearyl maleate
Comparison
(Z)-9-Octadecenyl hydrogen maleate is unique due to its specific combination of a maleate group and a (Z)-9-octadecenyl chain. This structure imparts distinct amphiphilic properties, making it more effective in applications requiring both hydrophilic and hydrophobic interactions. Compared to oleyl succinate and oleyl fumarate, it offers better integration into lipid bilayers and enhanced bioactivity.
Properties
CAS No. |
71698-87-8 |
---|---|
Molecular Formula |
C22H38O4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(Z)-4-[(Z)-octadec-9-enoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h9-10,18-19H,2-8,11-17,20H2,1H3,(H,23,24)/b10-9-,19-18- |
InChI Key |
WLYVBDOFKMGCBL-DEXHTJMYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
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